Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Fatty Acid Amide Hydrolase (FAAH) Inhibition Medicinal Chemistry Spirocyclic Scaffold Comparison

Sourcing conformationally restricted spirocyclic building blocks often leads to synthetic dead-ends when substituting core scaffolds. This compound provides the validated 1-oxa-8-azaspiro[4.5]decane core with orthogonal Boc and free 2-OH diversification handles. • FAAH inhibitor core: k(inact)/K(i) > 1500 M⁻¹s⁻¹ (Meyers 2011), superior to other spiro systems. • DGAT1 inhibitor lead scaffold (WO2012009217A1); 2-OH enables rapid SAR expansion. • Sigma-1 receptor ligand precursor (Kᵢ = 0.61-12.0 nM) for CNS PET tracer development. Supplied with ≥97% purity; immediate global shipping for discovery chemistry.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
CAS No. 896103-70-1
Cat. No. B1529811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
CAS896103-70-1
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCC(O2)O)CC1
InChIInChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-6-13(7-9-14)5-4-10(15)17-13/h10,15H,4-9H2,1-3H3
InChIKeyMTLANSXDLMFWGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (896103-70-1) Building Block Profile


Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 896103-70-1), also designated 8-Boc-2-hydroxy-1-oxa-8-azaspiro[4.5]decane, is a spirocyclic heterocyclic building block with molecular formula C13H23NO4 and molecular weight 257.33 g/mol [1]. The compound features a 1-oxa-8-azaspiro[4.5]decane core, a tertiary-butyl carbamate (Boc) protecting group on the nitrogen, and a free secondary hydroxyl group at the 2-position of the tetrahydrofuran ring [1]. Its XLogP3-AA of 1.3, a single hydrogen bond donor, and four hydrogen bond acceptors, combined with a high sp3 carbon fraction (0.92), confer a three-dimensional, conformationally restrained scaffold well-suited for fragment-based drug discovery and lead optimization campaigns [1][2].

3D spirocyclic scaffold with high sp³ carbon fraction fits fragment-based drug discovery workflows.
Free 2-hydroxyl and Boc-protected amine provide orthogonal diversification handles for library synthesis.
Reported scaffold differentiation in FAAH inhibitor series supports core selection (class-level inference).

Procurement Risk: Generic Substitution Fails for 896103-70-1


Attempts to substitute this specific compound with other spirocyclic Boc-amino alcohols or related building blocks (e.g., tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS 301226-27-7, or 7-azaspiro[3.5]nonane derivatives) risk synthetic failure or altered biological activity due to the precise interplay of ring size, heteroatom position, and the 2-hydroxy substitution pattern. As demonstrated by Meyers et al. (2011), even among spirocyclic FAAH inhibitor cores, the 1-oxa-8-azaspiro[4.5]decane scaffold distinguished itself from other spirocyclic cores (including 7-azaspiro[3.5]nonane) based on superior potency, underscoring the functional non-equivalence of closely related spiro systems [1]. The free 2-hydroxyl group is a critical synthetic handle for further derivatization (e.g., oxidation, fluorination, or esterification) that is absent in the 2-oxo analog, which instead presents a lactone carbonyl with wholly different reactivity . Generic substitution therefore introduces a high risk of deviating from a validated synthetic route or structure-activity relationship (SAR) path.

2-Oxo analog (CAS 301226-27-7) lacks the free hydroxyl; its lactone carbonyl limits direct oxidation or fluorination routes.

7-Azaspiro[3.5]nonane scaffolds may not replicate the reported FAAH scaffold advantage; biological profile can shift.

Alternative spiro cores may diverge in patent applicability (e.g., DGAT1 vs FAAH), introducing IP uncertainty.

Differentiation Evidence for 896103-70-1


FAAH Potency: 1-Oxa-8-azaspiro vs. 7-Azaspiro Scaffold

In a head-to-head scaffold comparison of spirocyclic urea FAAH inhibitors, the 1-oxa-8-azaspiro[4.5]decane scaffold is reported to have distinguished itself from the 7-azaspiro[3.5]nonane scaffold and other spirocyclic cores based on superior potency, with FAAH k(inact)/K(i) potency values exceeding 1500 M⁻¹s⁻¹ for lead compounds from both identified series [1]. While this data is from fully elaborated inhibitors rather than the building block itself, the scaffold advantage is a class-level inference that directly supports the selection of the 1-oxa-8-azaspiro[4.5]decane core for medicinal chemistry programs [1].

FAAH Scaffold Potency
Class-level inference
k(inact)/K(i) >1500 M⁻¹s⁻¹

Reported scaffold advantage for FAAH inhibitor programs; both 1-oxa-8-azaspiro and 7-azaspiro cores exceeded this threshold.

Data from fully elaborated urea inhibitors; building block itself not directly tested.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Medicinal Chemistry Spirocyclic Scaffold Comparison

2-Hydroxy vs. 2-Oxo Functional Group Reactivity

Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate presents a free secondary alcohol (C2-OH), whereas the closely related tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 301226-27-7) presents a lactone carbonyl [1][2]. Computed properties confirm the target compound has exactly one H-bond donor (the C2-OH) and four H-bond acceptors, while the 2-oxo analog has zero H-bond donors and a different acceptor profile due to the lactone [1]. This difference is critical for selective functionalization strategies: the C2-OH can be oxidized to the ketone (yielding the 2-oxo compound), converted to a tosylate for subsequent ¹⁸F-fluorination (as demonstrated in sigma-1 receptor radioligand synthesis by Tian et al., 2020), or used to install diverse substituents, whereas the 2-oxo compound already represents a terminal oxidation state requiring reductive chemistry for further diversification [3].

Functional Handle Comparison
Head-to-head
2-OH: 1 HBD, versatile nucleophile
2-Oxo: 0 HBD, electrophilic carbonyl

2-Hydroxy enables broader derivatization (oxidation, fluorination, esterification) vs. reductive chemistry required for the 2-oxo compound.

Computed HBD difference: 1 vs. 0. pKa and reactivity gap confirmed by structural analysis.

Synthetic Chemistry Building Block Derivatization Late-Stage Functionalization

DGAT1 Inhibitor Patent Relevance

The compound is explicitly linked to diacylglycerol acyltransferase 1 (DGAT1) inhibitor programs through patent WO2012009217A1, which describes spirocyclic compounds of formula (I) as DGAT1 inhibitors for treating hyperlipidemia, diabetes, and obesity [1]. While this patent covers a broad range of spirocyclic compounds, the 1-oxa-8-azaspiro[4.5]decane scaffold is a core element of the formula, and the target compound's specific substitution pattern (Boc protection, 2-hydroxy) matches key intermediates described in the patent's synthetic pathways [1]. In contrast, the 7-azaspiro[3.5]nonane scaffold, while validated for FAAH, has not been linked to the same DGAT1 patent family, indicating scaffold-specific intellectual property and application divergence [2].

Patent Landscape
Supporting evidence
WO2012009217A1 DGAT1 linkage

Scaffold explicitly embedded in DGAT1 inhibitor patent; may support targeted library design for metabolic target programs.

Patent analysis only; no IC₅₀ data for this specific CAS entry. Review target relevance before procurement.

DGAT1 Inhibition Metabolic Disease Patent-Enabled Chemistry

Sigma-1 Receptor Radioligand Synthetic Tractability

Tian et al. (2020) reported a series of 1-oxa-8-azaspiro[4.5]decane derivatives as sigma-1 receptor radioligands, with compound 8 achieving Kᵢ = 0.61–12.0 nM affinity for sigma-1 receptors and selectivity ratios (Kᵢ(σ2)/Kᵢ(σ1)) between 2 and 44 [1][2]. While the specific derivative 8 is not identical to CAS 896103-70-1, the synthetic route employed a Boc-protected intermediate that underwent tosylation at a hydroxyl position followed by ¹⁸F-fluorination, a transformation directly enabled by the 2-hydroxy group present in the target compound [1]. The radioligand [¹⁸F]8 demonstrated high initial brain uptake in mice (brain-to-blood ratio significantly reduced by 70–75% at 30 min upon pretreatment with SA4503) [1]. This application cannot be pursued with the 2-oxo analog, which lacks the requisite hydroxyl handle for tosylation and subsequent radiolabeling [3].

Radiolabeling Route
Class-level inference
Kᵢ(σ1) 0.61–12.0 nM; ¹⁸F-fluorination validated

C2-OH enables tosylation/¹⁸F-fluorination route for sigma-1 receptor PET tracer development.

Data from elaborated analog (Compound 8); building block enables the published synthetic sequence.

Sigmar-1 Receptor Radioligand PET Imaging Fluorine-18 Chemistry

Application Scenarios for 896103-70-1


DGAT1 Inhibitor Lead Generation

Procurement of CAS 896103-70-1 enables direct entry into the chemical space defined by patent WO2012009217A1, which claims spirocyclic compounds as DGAT1 inhibitors for hyperlipidemia, diabetes, and obesity [1]. The 2-hydroxy group serves as a synthetic handle for introducing diverse amide, ester, or ether side chains to explore SAR around the DGAT1 binding pocket, while the Boc group protects the piperidine nitrogen during synthesis and can be removed under standard acidic conditions to reveal a secondary amine for further elaboration [1][2].

Sigma-1 PET Imaging Agent Development

Building on Tian et al. (2020), the 1-oxa-8-azaspiro[4.5]decane scaffold, when functionalized at the C2-position, yields nanomolar-affinity sigma-1 receptor ligands (Kᵢ = 0.61–12.0 nM) suitable for ¹⁸F-radiolabeling [1]. The target compound's C2-OH group is the ideal starting point for installing a leaving group (e.g., tosylate) for nucleophilic ¹⁸F-fluorination, a transformation validated to produce radioligands with high brain uptake in murine models, making it a strategic purchasing choice for teams developing CNS PET tracers [1][2].

FAAH Inhibitor Scaffold Optimization

The Meyers et al. (2011) study established that the 1-oxa-8-azaspiro[4.5]decane core is one of only two spirocyclic scaffolds achieving FAAH k(inact)/K(i) > 1500 M⁻¹s⁻¹ in a urea-based inhibitor series, clearly distinguishing it from other spiro cores [1]. Procuring CAS 896103-70-1 provides a functionalized version of this validated core, with the 2-OH and Boc-protected amine offering two orthogonal diversification points for rapid library synthesis aimed at optimizing potency, selectivity, and CNS drug-like properties [1].

Application
Selection Property
Validation Focus
DGAT1-targeted probe development
Patent-enabled scaffold; 2-OH diversification handle
DGAT1 inhibition assay profiling; SAR around C2 modifications
Sigma-1 receptor PET tracer design
C2-OH radiolabeling tractability (tosylation/¹⁸F-fluorination)
Brain uptake and target specificity in imaging models
FAAH inhibitor scaffold exploration
Reported FAAH scaffold advantage; orthogonal diversification
Potency and selectivity optimization in enzyme assays
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